Cas no 6762-45-4 (Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers))

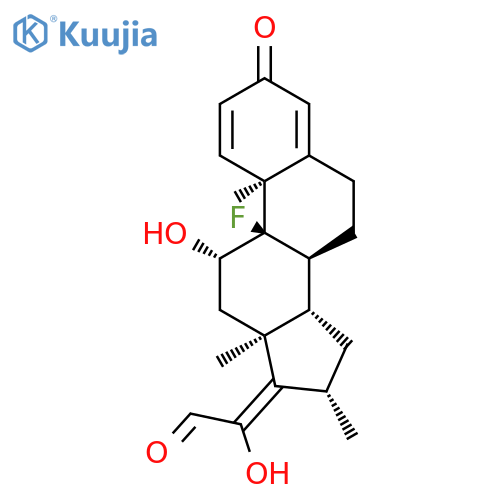

6762-45-4 structure

商品名:Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers)

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 化学的及び物理的性質

名前と識別子

-

- Betamethasone-?17,20 21-Aldehyde

- Betamethasone-?17,20 21-Aldehyde (Mixture of Isomers)

- Betamethasone-∆17,20 21-Aldehyde

- Betamethasone-∆17,20 21-Aldehyde (Mixture of Isomers)

- BetaMethasone-17,20 21-Aldehyde

- (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

- 6762-45-4

- DTXSID80747143

- (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al

- CID 71313948

- (Z)-Betamethasone-?17,20 21-Aldehyde

- (11.BETA.,16.BETA.,17Z)-9-FLUORO-11,20-DIHYDROXY-16-METHYL-3-OXOPREGNA-1,4,17(20)-TRIEN-21-AL

- Betamethasone-Delta17,20 21-Aldehyde(Mixture of Isomers)

- PREGNA-1,4,17(20)-TRIEN-21-AL, 9-FLUORO-11,20-DIHYDROXY-16-METHYL-3-OXO-, (11.BETA.,16.BETA.,17Z)-

- SCHEMBL17084508

- 52647-06-0

- Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers)

- (11ss,16ss)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al;

- DB-253984

-

- インチ: InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1

- InChIKey: TYYMPHSFTLTHRI-NIQJDLCESA-N

- ほほえんだ: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C

計算された属性

- せいみつぶんしりょう: 374.18900

- どういたいしつりょう: 374.18933750g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 1

- 複雑さ: 811

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

- ゆうかいてん: 203-206°C

- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)

- PSA: 74.60000

- LogP: 3.61420

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) セキュリティ情報

- ちょぞうじょうけん:-20?C Freezer, Under Inert Atmosphere

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B326995-5mg |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |

6762-45-4 | 5mg |

$ 150.00 | 2023-04-18 | ||

| TRC | B326995-50mg |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |

6762-45-4 | 50mg |

$ 982.00 | 2023-04-18 | ||

| TRC | B326995-25mg |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |

6762-45-4 | 25mg |

$ 523.00 | 2023-04-18 | ||

| A2B Chem LLC | AH17106-25mg |

BetaMethasone-17,20 21-Aldehyde |

6762-45-4 | 25mg |

$591.00 | 2023-12-30 | ||

| A2B Chem LLC | AH17106-50mg |

BetaMethasone-17,20 21-Aldehyde |

6762-45-4 | 50mg |

$1005.00 | 2023-12-30 | ||

| TRC | B326995-10mg |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |

6762-45-4 | 10mg |

$ 234.00 | 2023-04-18 | ||

| TRC | B326995-100mg |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |

6762-45-4 | 100mg |

$ 1774.00 | 2023-04-18 | ||

| A2B Chem LLC | AH17106-10mg |

BetaMethasone-17,20 21-Aldehyde |

6762-45-4 | 10mg |

$331.00 | 2023-12-30 |

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

6762-45-4 (Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers)) 関連製品

- 52647-07-1((E)-Betamethasone-?17,20 21-Aldehyde)

- 28400-50-2(Flumethasone-∆17,20 21-Aldehyde)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬